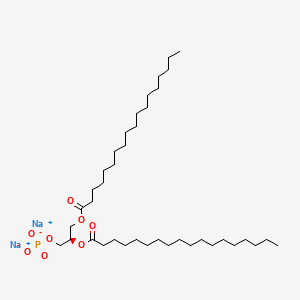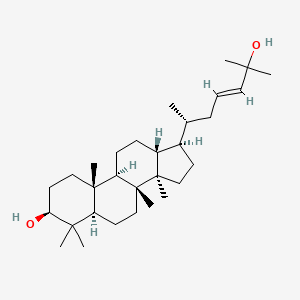
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (4-6-TMP) is an important organic compound belonging to the family of boron-containing heterocyclic compounds. It is a versatile reagent for various chemical reactions, and is widely used in organic synthesis. This compound is also known as morpholine-6-yl-4-methyl-1,3,2-dioxaborolane, and has many potential applications in the field of science and technology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Boric Acid Ester Intermediates : Research has detailed the synthesis of boric acid ester intermediates, highlighting methods like the three-step substitution reaction to produce compounds with benzene rings. These compounds have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, providing insights into their molecular structures, conformational analyses, and physicochemical properties (Huang et al., 2021).
Crystal Structure and DFT Studies
- Conformational Analysis : The crystallographic and conformational analyses of compounds synthesized, including the use of density functional theory (DFT), have revealed the alignment between the DFT-optimized molecular structures and those determined by X-ray diffraction. This research provides valuable data on the molecular electrostatic potential and frontier molecular orbitals of the title compounds (Huang et al., 2021).
Application in Polymer Synthesis
- Polymers with IsoDPP Units : The synthesis of polymers containing isoDPP units demonstrates the application of these boric acid esters in creating deeply colored polymers with significant molecular weights. These polymers show solubility in common organic solvents, indicating their potential use in materials science (Welterlich, Charov, & Tieke, 2012).
Advanced Material Applications
- Luminescent Properties : Research into fluorene copolymers bearing DCM pendants synthesized through the palladium-catalyzed Suzuki coupling reaction has unveiled their luminescent properties. These copolymers exhibit absorption peaks and photoluminescence in solution and solid states, suggesting applications in optoelectronic devices (Cheon et al., 2005).
Coordination Polymers
- Two-Dimensional Coordination Polymers : The use of extended dipyridyl ligands for forming two-dimensional coordination polymers with cobalt(II) showcases an application in creating novel materials with specific lattice topologies and voids. These polymers' structural properties suggest potential uses in catalysis, molecular recognition, or separation processes (Al-Fayaad et al., 2020).
Wirkmechanismus
Mode of Action
Compounds with similar structures are often involved in borylation reactions . They can form boronate complexes with their targets, which can lead to changes in the targets’ function.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, including borylation and hydroboration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound is stable under normal conditions but may undergo hydrolysis in a humid environment .
Eigenschaften
IUPAC Name |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(17-12)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXMDVUOGSGDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671332 |
Source


|
| Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260374-06-8 |
Source


|
| Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260374-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B566603.png)



![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)
![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)


